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A Technical Guide for Researchers and Drug Development Professionals

Introduction
YM-216391 is a novel cyclic peptide that has demonstrated significant cytotoxic activity against

a range of human cancer cell lines. First isolated from the cultured mycelium of Streptomyces

nobilis JCM 4274, this natural product represents a unique molecular architecture with potential

for development as an anticancer agent. This technical guide provides a comprehensive

overview of the primary research surrounding the discovery of YM-216391, including its

isolation, structure elucidation, biological activity, and biosynthetic pathway. The information is

compiled from key research articles to serve as an in-depth resource for researchers,

scientists, and professionals in the field of drug development.

Fermentation and Isolation
YM-216391 is produced by the bacterium Streptomyces nobilis JCM 4274. The production,

isolation, and purification of this cyclic peptide involve a multi-step process.

Experimental Protocols
Microorganism and Fermentation:

Producing Organism:Streptomyces nobilis JCM 4274.[1]
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Fermentation Medium: The fermentation medium consists of 0.4% yeast extract, 1% malt

extract, and 0.4% glucose.[2]

Culture Conditions: A culture of S. lividans containing the appropriate plasmid is grown on

TSB (Tryptic Soy Broth) for 36 hours at 28°C. Subsequently, a 12-mL portion of this culture is

transferred into 120 mL of the fermentation medium and incubated at 28°C for 7 days.[2]

Isolation and Purification:

Extraction: The fermentation broth is first extracted with acetone (Me2CO).[2]

Solvent Partitioning: After removing the acetone by vacuum concentration, the remaining

aqueous solution is extracted twice with ethyl acetate (EtOAc).[2]

Concentration: The organic layer is concentrated under vacuum.[2]

Chromatography: The crude extract is subjected to a series of chromatographic purifications,

including silica gel and ODS (octadecylsilane) flash column chromatographies.[3]

Preparative HPLC: The final purification step is performed using preparative High-

Performance Liquid Chromatography (HPLC) to yield pure YM-216391.[3]

Structure Elucidation
The planar structure and absolute configuration of YM-216391 were determined using a

combination of spectroscopic techniques and chemical analysis.

Experimental Protocols
Spectroscopic Analysis: The planar structure of YM-216391 was determined using 1D and

2D Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Stereochemistry Determination: The absolute configurations of the amino acid residues were

established by Marfey's analysis and chiral HPLC analysis of the acid hydrolysate of the

molecule.[4]

Biological Activity and Cytotoxicity
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YM-216391 has demonstrated potent cytotoxic effects against various human cancer cell lines.

Quantitative Data
Cell Line IC50 (nM) Cancer Type

HeLa S3 14 Cervical Cancer

A549 12 Lung Cancer

Table 1: In vitro cytotoxicity of YM-216391 against human cancer cell lines.[3][5]

Experimental Protocols
In vitro Cytotoxicity Assay:

The cytotoxic activity of YM-216391 was evaluated against a panel of human cancer cell

lines.[3]

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was

determined for each cell line.[3][5]

YM-216391 dose-dependently inhibited the growth of human cervical cancer HeLa S3 cells

with an IC50 value of 14 nM.[3] It also showed potent cytotoxic activity against a human lung

cancer A549 cell line with an IC50 of 12 nM.[5]

Biosynthesis of YM-216391
The biosynthesis of YM-216391 is a complex process involving a dedicated gene cluster that

orchestrates a series of post-translational modifications of a precursor peptide.

Biosynthetic Pathway
The biosynthetic gene cluster of YM-216391 encodes for a ribosomal synthesis of a precursor

peptide which then undergoes a series of novel post-translational modifications. These

modifications include:

Cleavage of both the N-terminal leader peptide and the C-terminal extension peptide.
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Head-to-tail cyclization of the core peptide.

Conversion of L-isoleucine to D-allo-isoleucine.

β-hydroxylation of a phenylalanine residue by a P450 monooxygenase, followed by

heterocyclization and oxidation to form a phenyloxazole moiety.[1]

Heterologous Expression
To overcome challenges in genetic manipulation of the native producer, the YM-216391 gene

cluster has been heterologously expressed in Streptomyces lividans.[1] Deletion of a putative

transcriptional regulator, ymR3, resulted in a 20-fold increase in the production of YM-216391.

[1]

Experimental Protocols
General Molecular Biology Methods:

Bacterial Strains and Plasmids:Streptomyces nobilis JCM 4274 was used as the source of

the YM-216391 gene cluster. E. coli strains BW25113/pIJ790 and 5α/BT340 were used for

gene knockout experiments. The cosmid pJTU2554 was used for the construction of a

genomic library.[2]

Genomic Library Construction: A genomic library of S. nobilis was constructed by digesting

the genomic DNA with Sau3AI and ligating the fragments into the BamHI site of the cosmid

pJTU2554.[2]

Screening of the Gene Cluster: The cosmid containing the YM-216391 gene cluster was

identified by PCR using specific primers.[2]

Heterologous Expression: The identified cosmid was introduced into E. coli S17-1 and

subsequently transferred to Streptomyces lividans 1326 via conjugation for heterologous

expression.[2]

Visualizations
YM-216391 Isolation Workflow
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Caption: Workflow for the isolation and purification of YM-216391.

YM-216391 Biosynthetic Pathway Overview
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Caption: Overview of the biosynthetic pathway of YM-216391.

Conclusion
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The discovery of YM-216391 has provided a promising new scaffold for the development of

anticancer therapeutics. Its potent cytotoxic activity, coupled with its unique cyclic peptide

structure, makes it a subject of significant interest. This technical guide has summarized the

foundational research on YM-216391, offering a detailed look at its discovery, biological

evaluation, and biosynthesis. Further research into its precise mechanism of action and

optimization of its production will be crucial for realizing its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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